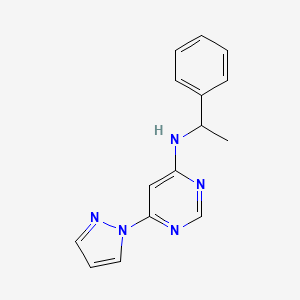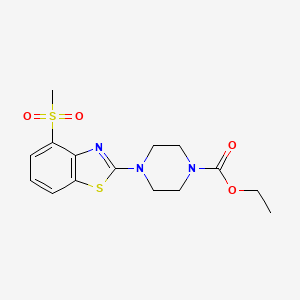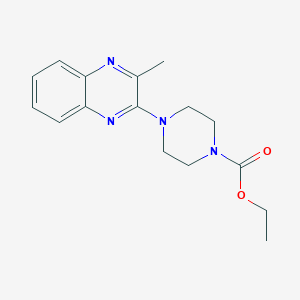![molecular formula C19H21FN6O B12248270 4-cyclopropyl-3-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12248270.png)
4-cyclopropyl-3-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-3-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a quinazoline moiety, a piperidine ring, and a triazolone core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, including the formation of the quinazoline and piperidine rings, followed by the introduction of the triazolone core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen functionalities, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways involving quinazoline and piperidine derivatives.
Medicine: This compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the triazolone core could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides: This compound shares the quinazoline and cyclopropyl groups but differs in the presence of a pyrazole ring instead of a piperidine ring.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: This compound has a similar piperidine ring but features a pyrrolo[2,3-d]pyrimidine core instead of a triazolone core.
Uniqueness
The uniqueness of 4-cyclopropyl-3-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of structural elements, which may confer distinct biological activities and chemical properties. Its specific arrangement of quinazoline, piperidine, and triazolone moieties makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21FN6O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-cyclopropyl-5-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H21FN6O/c1-24-19(27)26(14-3-4-14)17(23-24)12-6-8-25(9-7-12)18-15-5-2-13(20)10-16(15)21-11-22-18/h2,5,10-12,14H,3-4,6-9H2,1H3 |
InChI Key |
RYQCMLLSPVHSHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-methyl-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12248205.png)
![1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12248213.png)
![6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol](/img/structure/B12248225.png)
![9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B12248227.png)
![5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine](/img/structure/B12248230.png)
![4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole](/img/structure/B12248234.png)

![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248244.png)
![9-ethyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12248247.png)

![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12248253.png)
![6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine](/img/structure/B12248255.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B12248257.png)

